molecular formula C11H17ClN2O B1294849 (+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride CAS No. 55880-87-0

(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

Cat. No. B1294849
CAS RN: 55880-87-0
M. Wt: 228.72 g/mol
InChI Key: FPEZDJRFEAWPCG-UHFFFAOYSA-N
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Description

This compound is a small molecule and is part of the experimental groups . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It’s also known as N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, Banpurkar and co-workers reported the synthesis of 3-methyl-4 H-isoxazol-5-one at room temperature by a simple stirring method from ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylpropane, an aralkylamine, a tertiary aliphatic amine, and other substituents . The chemical formula is C13H19N .


Physical And Chemical Properties Analysis

The compound has an average weight of 189.2967 and a monoisotopic weight of 189.151749613 . Other physical and chemical properties specific to this compound were not found in the available resources.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

The toxicology and biological effects of acetamide and its derivatives have been extensively reviewed, focusing on their commercial importance and the biological consequences of exposure. Kennedy (2001) provides an updated review on acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, and their derivatives, highlighting their varied biological responses and the extensive information generated over the years. This review emphasizes the importance of understanding the biological effects of such compounds, which could be relevant when considering the scientific applications of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" (Kennedy, 2001).

Thiophene Analogues of Carcinogens

Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. This study provides insights into the structural and functional impacts of modifying aromatic organic carcinogens, which could be analogous to researching the applications and effects of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" in a scientific context (Ashby et al., 1978).

Advanced Oxidation Processes for Compound Degradation

Qutob et al. (2022) explored the advanced oxidation processes (AOPs) for treating acetaminophen from an aqueous medium, leading to various by-products and proposed degradation pathways. Understanding the degradation and transformation of related compounds can provide valuable information for the environmental and biological applications of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" (Qutob et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological applications. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for similar compounds .

properties

IUPAC Name

[2-oxo-2-(1-phenylpropan-2-ylamino)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)8-12)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEZDJRFEAWPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

CAS RN

55880-87-0
Record name Acetamide, 2-amino-N-(1-methyl-2-phenylethyl)-, monohydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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